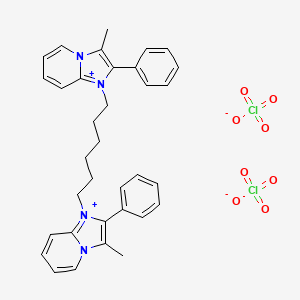
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a hexamethylene bridge connecting two phenyl groups. The diperchlorate indicates the presence of two perchlorate anions, which are often used to stabilize the compound in its ionic form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexamethylene Bridge: This step involves the reaction of the imidazo[1,2-a]pyridine core with a hexamethylene dihalide in the presence of a base to form the hexamethylene bridge.
Attachment of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Formation of the Diperchlorate Salt: The final step involves the reaction of the compound with perchloric acid to form the diperchlorate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and Lewis acid catalysts.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the hexamethylene bridge and phenyl groups.
Hexamethylene Tetramine: Contains a hexamethylene bridge but lacks the imidazo[1,2-a]pyridine core and phenyl groups.
Phenyl Imidazole: Contains phenyl groups and an imidazole core but lacks the hexamethylene bridge.
Uniqueness: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate is unique due to its combination of the imidazo[1,2-a]pyridine core, hexamethylene bridge, and phenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93835-39-3 |
|---|---|
Molekularformel |
C34H36Cl2N4O8 |
Molekulargewicht |
699.6 g/mol |
IUPAC-Name |
3-methyl-1-[6-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C34H36N4.2ClHO4/c1-27-33(29-17-7-5-8-18-29)37(31-21-11-15-23-35(27)31)25-13-3-4-14-26-38-32-22-12-16-24-36(32)28(2)34(38)30-19-9-6-10-20-30;2*2-1(3,4)5/h5-12,15-24H,3-4,13-14,25-26H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
HQPHTSYKLJLYCT-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C([N+](=C2N1C=CC=C2)CCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


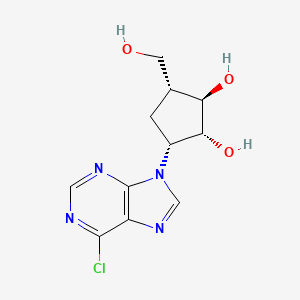

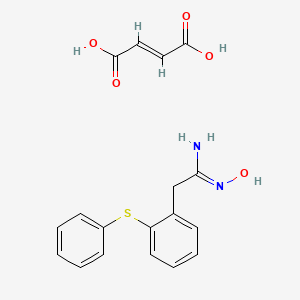
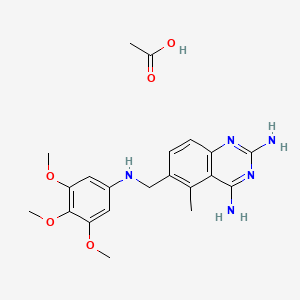
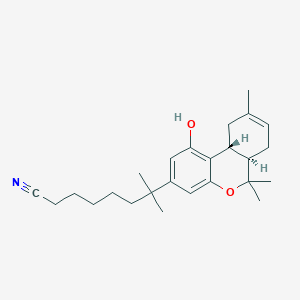
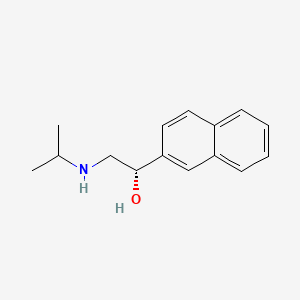
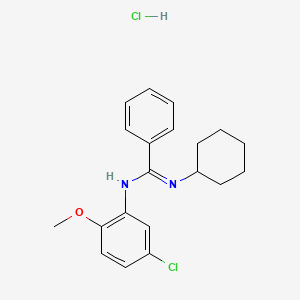
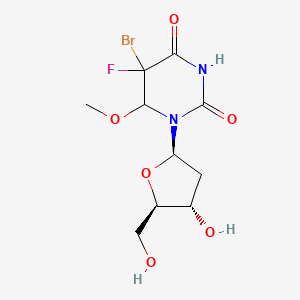


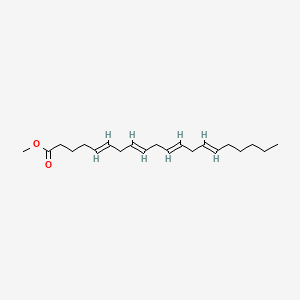
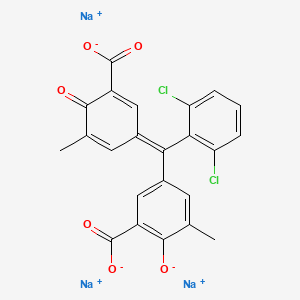
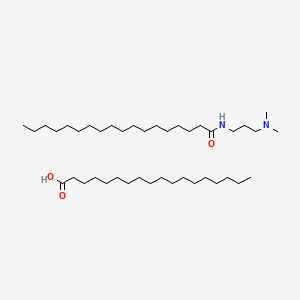
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
